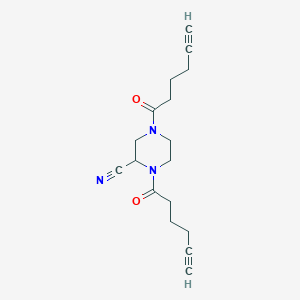
3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common name (if any), and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in various fields.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.Molecular Structure Analysis
This would involve studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions would also be studied.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Chemistry
The compound is related to a broader class of chemicals involving thiophenes, oxadiazoles, and pyrrolidines, which have diverse applications in chemical synthesis and heterocyclic chemistry. For instance, derivatives similar to the compound have been synthesized through 1,3-dipolar cycloaddition reactions, showcasing their utility in forming heterocyclic compounds like oxadiazoles and thiadiazoles (Greig et al., 1987). Such reactions are pivotal in medicinal chemistry for generating compounds with potential biological activities.
Material Science and Photoluminescence
In material science, compounds containing thiophene and oxadiazole units have been explored for their photoluminescent properties, with applications in organic light-emitting diodes (OLEDs) and other electronic devices. A study by Bharti et al. (2013) reported the synthesis and X-ray structural studies of metal complexes involving oxadiazole derivatives, which exhibited fluorescent properties (Bharti et al., 2013). These findings indicate the potential of such compounds in developing new fluorescent materials for electronic applications.
Anticancer Research
The oxadiazole and pyrrolidine moieties are frequently investigated for their biological activities, including anticancer properties. Research by Redda and Gangapuram (2007) on substituted 1,3,4-oxadiazolyl tetrahydropyridines, a class related to the compound , examined their synthesis and anticancer activities, highlighting the significance of these structures in developing new therapeutic agents (Redda & Gangapuram, 2007).
Electronic Materials
Compounds featuring thiophene and oxadiazole units are also significant in the development of electronic materials, such as conducting polymers and organic semiconductors. For example, the synthesis of new low-bandgap polymers for photovoltaic applications has been explored, utilizing the electron-deficient nature of the oxadiazole ring to adjust the electronic properties of the polymers (Zhu et al., 2015).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be considered.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. It’s important to note that handling and experimenting with chemicals should always be done following the appropriate safety guidelines and regulations.
Eigenschaften
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(12-2-1-5-20(22)9-12)19-6-3-11(8-19)14-17-15(23-18-14)13-4-7-24-10-13/h1-2,4-5,7,9-11H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWXRRGCUSLGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=C[N+](=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2998618.png)

![3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2998621.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)
![methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate](/img/structure/B2998630.png)


![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide](/img/structure/B2998636.png)
